Isoicosyl acrylate

Description

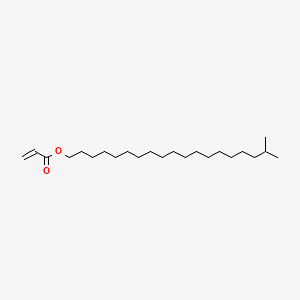

Isoicosyl acrylate (C${23}$H${44}$O$_2$) is a long-chain alkyl acrylate ester with a molecular weight of 352.6 g/mol. It is characterized by its 20-carbon branched alkyl group (eicosyl), contributing to high hydrophobicity and low volatility. Key identifiers include CAS RN 48076-38-6, EINECS 256-350-1, and ChemSpider ID 142345 . The compound is primarily used in polymer synthesis to enhance flexibility, abrasion resistance, and weatherability in coatings, adhesives, and specialty materials. Its extended alkyl chain reduces reactivity compared to shorter-chain acrylates, favoring applications requiring durability and environmental stability .

Properties

CAS No. |

93858-12-9 |

|---|---|

Molecular Formula |

C23H44O2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

18-methylnonadecyl prop-2-enoate |

InChI |

InChI=1S/C23H44O2/c1-4-23(24)25-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3 |

InChI Key |

JWGFUZXFJMCXON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoicosyl acrylate can be synthesized through the esterification of acrylic acid with isoicosyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with isoicosyl alcohol in the presence of a catalyst, with the reaction mixture continuously fed into a reactor. The continuous flow process allows for better control of reaction conditions, higher yields, and reduced production costs. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Polymerization Reactions

Isodecyl acrylate undergoes free radical polymerization under heat, light, or with initiators. Key mechanisms include:

Thermal Self-Initiation

-

Mechanism : Occurs via a three-step process:

-

Kinetics : The second step (intersystem crossing) is rate-limiting .

Catalytic Polymerization

-

Initiators : Iron oxide nanoparticles (IONPs) or catechol-derived reactive oxygen species (ROS) like hydroxyl radicals (- OH) can trigger polymerization .

-

Applications : Forms hydrogels or bilayer structures when copolymerized with other monomers .

Reactions with Acids and Bases

As an ester, isodecyl acrylate reacts with acids and bases:

Transesterification Catalysis

Efficient synthesis of (meth)acrylate esters via transesterification using eco-friendly catalysts:

-

Catalysts : Sterically bulky sodium or magnesium aryloxides .

-

Conditions : Room temperature (25°C), high chemoselectivity .

-

Applications : Industrial production of coatings, adhesives, and plastics .

Storage and Stability Considerations

-

Stabilization : Requires oxygen and stabilizers (e.g., inhibitors) to prevent premature polymerization .

-

Storage materials : Stainless steel preferred; carbon steel may require rust prevention .

| Storage Parameter | Requirement | Rationale |

|---|---|---|

| Oxygen presence | Mandatory | Stabilizer function |

| Temperature | ≤35°C | Prevents polymerization |

| Container material | Stainless steel (preferred) | Minimizes rust/contamination |

Addition Reactions and Copolymerization

Isodecyl acrylate participates in addition reactions with organic/inorganic compounds . Copolymerization with other monomers (e.g., acrylamide, cationic monomers) is common:

-

Hydrophobicity : Long alkyl chain enhances water resistance in copolymers .

-

Reactivity : High reactivity due to acrylate functionality .

Biodegradation Pathways

Acrylic polymers derived from isodecyl acrylate are recalcitrant due to their C-C backbone. Biodegradation involves:

Scientific Research Applications

Isoicosyl acrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, adhesion, and resistance to environmental factors.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of pressure-sensitive adhesives for medical tapes and bandages.

Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of isoicosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long carbon chain of this compound contributes to its flexibility and adhesive properties. During polymerization, free radicals generated by initiators react with the acrylate groups, leading to the formation of polymer chains. These chains can further cross-link, resulting in a three-dimensional network with enhanced mechanical properties.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Branching : this compound’s long chain enhances hydrophobicity and reduces crystallinity in polymers compared to shorter acrylates like n-butyl or isodecyl .

- Cyclic vs. Linear : Isobornyl acrylate’s rigid bicyclic structure increases glass transition temperature (Tg) in polymers, unlike flexible long-chain acrylates .

Toxicity and Environmental Impact

| Compound | Toxicity Profile | Environmental Concerns |

|---|---|---|

| This compound | Limited data; low volatility reduces inhalation risk | Potential bioaccumulation due to persistence |

| Isodecyl acrylate | EPA EPI Suite predicts moderate biodegradability | Low acute aquatic toxicity |

| n-Butyl acrylate | IDLH 113 ppm (high inhalation hazard) | Volatile organic compound (VOC) emissions |

| Isooctyl acrylate | Very toxic to aquatic life (EC50 < 1 mg/L) | Requires strict disposal protocols |

| Isobornyl acrylate | Skin sensitization potential | Low water solubility reduces mobility |

Critical Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.